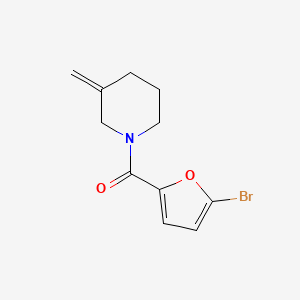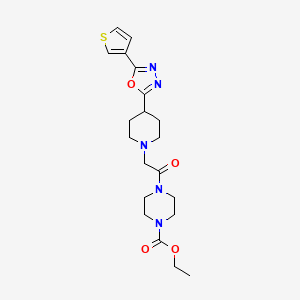
Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a complex organic compound known for its multifaceted roles in scientific research, particularly within the fields of chemistry and pharmacology. This compound is notable for its incorporation of various functional groups, including thiophene, oxadiazole, piperidine, and piperazine, each contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate typically involves a multi-step process:
Formation of the oxadiazole ring: : This step often utilizes a reaction between a thiophene derivative and a hydrazine derivative in the presence of an oxidizing agent, such as hydrogen peroxide or peracids.
Acetylation of piperidine: : The piperidine moiety is acetylated using acetic anhydride in the presence of a base like pyridine to form the desired intermediate.
Coupling of intermediates: : The final step involves coupling the oxadiazole intermediate with the acetylated piperidine intermediate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
On an industrial scale, the production of this compound typically employs automated systems to control reaction conditions precisely, ensuring high yields and purity. The process often involves:
Continuous flow reactors: : These allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification steps: : Methods such as crystallization, distillation, and chromatography are used to achieve the desired purity levels.
Chemical Reactions Analysis
Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring, using agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction can occur at the oxadiazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, especially at the piperazine ring, where halogenated compounds can replace hydrogen atoms under basic conditions.
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: : In biological studies, it is often used to investigate interactions with various biomolecules, including proteins and nucleic acids.
Medicine: : Preliminary studies suggest potential pharmacological properties, making it a candidate for drug development, particularly in targeting neurological disorders.
Industry: : Its structural components are explored for applications in material science, including the development of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate involves interaction with various molecular targets:
Molecular Targets: : It binds to specific receptors or enzymes, influencing their activity. For example, it may interact with GABA receptors in the brain, modulating neurotransmitter activity.
Pathways Involved: : By altering receptor function or enzyme activity, it can impact biochemical pathways such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Compared to other compounds with similar structures, Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate exhibits unique properties due to its specific functional groups. Some similar compounds include:
Ethyl 4-(2-(4-(5-(furanyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate: : This compound has a furan ring instead of a thiophene ring, resulting in different reactivity and interactions.
Ethyl 4-(2-(4-(5-(pyrazinyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate: : Here, a pyrazine ring is present, leading to altered electronic properties and biological activity.
Hopefully, that shines some light on the dazzling complexity of this compound. What's next for our exploration?
Properties
IUPAC Name |
ethyl 4-[2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-2-28-20(27)25-10-8-24(9-11-25)17(26)13-23-6-3-15(4-7-23)18-21-22-19(29-18)16-5-12-30-14-16/h5,12,14-15H,2-4,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDZFPQFOVIABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2498950.png)
![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

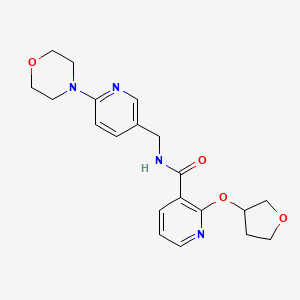
![1-(4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2498960.png)
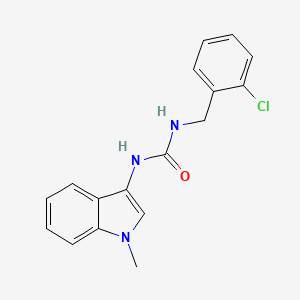
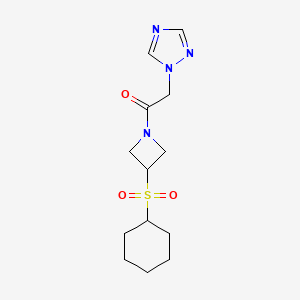

![3-benzyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)
